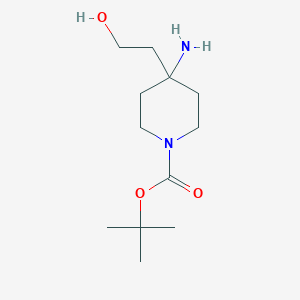
(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine is a chiral compound widely used in organic synthesis. The compound contains a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group. The Boc group is often used to protect amines in organic synthesis due to its stability under various reaction conditions and ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-4-methylpyrrolidine.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions. For example, it can react with alkyl halides to form N-alkylated derivatives.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrrolidine ring.
Common Reagents and Conditions:
Substitution Reactions: Alkyl halides, bases like sodium hydride or potassium carbonate.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products:
N-alkylated derivatives: from substitution reactions.
Free amine: from deprotection reactions.
Applications De Recherche Scientifique
(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine depends on its application. In organic synthesis, it acts as a protected amine, allowing for selective reactions at other functional groups. In biological systems, the free amine (after deprotection) can interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
(S)-4-methylpyrrolidine: The starting material for the synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine.
(3S,4S)-3-amino-4-methylpyrrolidine: The deprotected form of the compound.
(3S,4S)-3-(Boc-amino)-pyrrolidine: A similar compound without the methyl group.
Uniqueness: this compound is unique due to the presence of both the Boc-protected amino group and the methyl group on the pyrrolidine ring. This combination provides specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

